molecular formula C9H17NO B1376745 [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol CAS No. 1481497-88-4

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol

Cat. No. B1376745
CAS RN: 1481497-88-4
M. Wt: 155.24 g/mol
InChI Key: PRPSGKZXWAYDFX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol (AMS) is an organic compound belonging to the class of spiro compounds. It is an amine derivative of spiro[3.3]heptane, a seven-membered ring with three carbon-carbon bonds and four carbon-nitrogen bonds. AMS is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds, and has been studied extensively for its chemical, physical, and biological properties.

Scientific Research Applications

Unprecedented Formation of Spiro Compounds

The three-component reaction involving α-amino acids, isatins, and dialkyl but-2-ynedioates in methanol results in the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines]. This process, involving [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol, shows potential for the synthesis of novel spiro compounds with various applications in organic and medicinal chemistry (Yang, Sun, Gao, & Yan, 2015).

Novel Bornane Synthesis

Research exploring solvolysis reactions of thiatricycles derived from spiro[2.4]hepta-4,6-diene shows that these reactions in methanol lead to the formation of bornane derivatives. This synthesis pathway offers opportunities for variations in compound structures, highlighting the versatility of spiro compounds in chemical syntheses (Föhlisch, Abu Bakr, & Fischer, 2002).

Study of Spiro[3.3]alkyl and Spiro[3.3]alkylmethyl Radicals

Research into spiro[3.3]heptan-3-yl radicals generated from bromine abstraction and observed by e.s.r. spectroscopy has expanded understanding of radical chemistry. These studies contribute to our knowledge of the structural and reactive properties of spiro[3.3]alkyl radicals, which are structurally similar to cyclobutyl radicals (Roberts, Walton, & Maillard, 1986).

Spiro Cation Rearrangements

Research on 4-spiro[2.n]alkanols shows that these compounds, when ionized, undergo various rearrangements. This insight is valuable for understanding the behavior of spiro compounds under different conditions, which has implications for synthetic strategies in chemistry (Prakash, Fung, Olah, & Rawdah, 1987).

Synthesis of Fluorinated Building Blocks Based on Spiro[3.3]heptane Scaffold

The synthesis of new fluorinated compounds based on the spiro[3.3]heptane motif demonstrates the application of spiro compounds in medicinal chemistry. These compounds' three-dimensional shape and fluorine substitution patterns make them of interest for drug development (Chernykh et al., 2016).

Enzyme-Catalyzed Asymmetric Synthesis

Enzyme-catalyzed asymmetric hydrolysis of spiro[3.3]heptane derivatives highlights the use of spiro compounds in creating chiral structures. This is crucial for the development of optically active compounds, which have significant implications in pharmaceutical research (Naemura & Furutani, 1990).

properties

IUPAC Name

[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-6-9(7-11)4-8(5-9)2-1-3-8/h11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPSGKZXWAYDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 2
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol
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[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 4
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 5
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 6
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol

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